molecular formula C22H18BrN3O2 B12463292 2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Katalognummer: B12463292
Molekulargewicht: 436.3 g/mol
InChI-Schlüssel: SQLNDQJEQBOOOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and an indole derivative

Vorbereitungsmethoden

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. The starting materials include 4-bromonaphthalene and an indole derivative. The synthetic route may involve the following steps:

    Bromination: Introduction of a bromine atom to the naphthalene ring.

    Condensation: Reaction of the bromonaphthalene with an indole derivative to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving cell signaling pathways and molecular interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide include other bromonaphthalene derivatives and indole-based compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. Some examples of similar compounds are:

  • 2-(4-bromonaphthalen-1-yl)acetic acid
  • (4-bromonaphthalen-1-yl)methanamine hydrochloride
  • 2-(4-bromonaphthalen-1-yl)-1,3-dioxolane

The uniqueness of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its specific structure, which combines both bromonaphthalene and indole moieties, potentially offering unique biological and chemical properties.

Eigenschaften

Molekularformel

C22H18BrN3O2

Molekulargewicht

436.3 g/mol

IUPAC-Name

2-(4-bromonaphthalen-1-yl)-N-(1-ethyl-2-hydroxyindol-3-yl)iminoacetamide

InChI

InChI=1S/C22H18BrN3O2/c1-2-26-19-10-6-5-9-17(19)21(22(26)28)25-24-20(27)13-14-11-12-18(23)16-8-4-3-7-15(14)16/h3-12,28H,2,13H2,1H3

InChI-Schlüssel

SQLNDQJEQBOOOD-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.